Cas no 2034484-85-8 (3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea)

3-(1,3-Dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea is a structurally unique urea derivative incorporating a benzothiadiazole core. The presence of the dimethyl-dioxo benzothiadiazole moiety enhances its stability and potential reactivity, while the phenylpropyl substituent contributes to its lipophilic character. This compound may exhibit applications in medicinal chemistry or materials science due to its hybrid heterocyclic-urea framework, which could influence binding interactions or polymer properties. Its well-defined molecular architecture allows for precise modifications, making it a candidate for further functionalization in specialized synthetic pathways. The combination of these features suggests utility in targeted research applications requiring tailored molecular scaffolds.
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea structure
2034484-85-8 structure
商品名:3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
CAS番号:2034484-85-8
MF:C18H22N4O3S
メガワット:374.457282543182
CID:6440259
PubChem ID:121018629

3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea 化学的及び物理的性質

名前と識別子

    • 3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
    • AKOS026692580
    • 2034484-85-8
    • 1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea
    • 1-(1,3-dimethyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-5-yl)-3-(3-phenylpropyl)urea
    • F6510-2887
    • インチ: 1S/C18H22N4O3S/c1-21-16-11-10-15(13-17(16)22(2)26(21,24)25)20-18(23)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H2,19,20,23)
    • InChIKey: WNKJGWJIUAOQBI-UHFFFAOYSA-N
    • ほほえんだ: S1(N(C)C2C=CC(=CC=2N1C)NC(NCCCC1C=CC=CC=1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 374.14126175g/mol
  • どういたいしつりょう: 374.14126175g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 586
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6510-2887-20mg
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
20mg
$99.0 2023-09-08
Life Chemicals
F6510-2887-2mg
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
2mg
$59.0 2023-09-08
Life Chemicals
F6510-2887-15mg
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
15mg
$89.0 2023-09-08
Life Chemicals
F6510-2887-40mg
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
40mg
$140.0 2023-09-08
Life Chemicals
F6510-2887-5μmol
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6510-2887-10μmol
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6510-2887-50mg
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
50mg
$160.0 2023-09-08
Life Chemicals
F6510-2887-100mg
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
100mg
$248.0 2023-09-08
Life Chemicals
F6510-2887-75mg
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
75mg
$208.0 2023-09-08
Life Chemicals
F6510-2887-20μmol
3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea
2034484-85-8
20μmol
$79.0 2023-09-08

3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea 関連文献

3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)ureaに関する追加情報

Introduction to 3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea (CAS No. 2034484-85-8)

3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea, identified by its CAS number 2034484-85-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the benzothiadiazole class, a scaffold renowned for its broad spectrum of biological activities and utility in drug discovery. The structural features of this compound, particularly its 1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6 core and the presence of a phenylpropylurea moiety, contribute to its unique pharmacological profile.

The benzothiadiazole core is a heterocyclic compound characterized by a fused ring system containing both thiadiazole and benzene rings. This structural motif is known to exhibit various biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The 1,3-dimethyl substitution on the thiadiazole ring enhances the stability and electronic properties of the molecule, influencing its interactions with biological targets. The dioxo group at the 2-position introduces electrophilic centers that can participate in hydrogen bonding or coordinate with metal ions, further modulating its bioactivity.

The urea moiety in the side chain of 3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea serves as a key pharmacophore. Urea-based compounds are frequently incorporated into drug molecules due to their ability to form hydrogen bonds with nucleophilic sites on proteins. In this context, the phenylpropyl group extends the molecular framework and may influence solubility and membrane permeability. The combination of these structural elements suggests potential applications in modulating enzyme activity or receptor binding.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between this compound and biological targets. Studies indicate that the benzothiadiazole core can interact with enzymes such as kinases and phosphodiesterases through π-stacking and hydrophobic interactions. The urea group has been shown to bind to polar residues in protein active sites, while the dimethyl substitution may enhance binding affinity by optimizing spatial orientation. These insights have guided efforts to optimize derivatives for improved efficacy and selectivity.

In vitro studies have explored the pharmacological potential of CAS No. 2034484-85-8, revealing promising activities against several disease-related targets. For instance, preliminary data suggest that this compound exhibits inhibitory effects on certain kinases involved in cancer progression. The mechanism of action likely involves disruption of signaling pathways critical for cell proliferation and survival. Additionally, its interaction with other enzymes or receptors may contribute to anti-inflammatory effects observed in related benzothiadiazole derivatives.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include cyclization reactions to form the benzothiadiazole ring system followed by functionalization at the 5-position with the urea side chain. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one, reducing costs and improving scalability for further research.

Given its structural complexity and potential biological activity,3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-(3-phenylpropyl)urea represents an exciting candidate for further exploration in drug discovery programs. Collaborative efforts between medicinal chemists and biologists are essential to elucidate its full therapeutic profile. Future studies should focus on evaluating its efficacy in preclinical models and identifying potential adverse effects or off-target interactions.

The growing interest in heterocyclic compounds like benzothiadiazoles underscores their importance as building blocks for novel therapeutics. The versatility of this scaffold allows for extensive structural modifications aimed at enhancing potency while minimizing toxicity. As research continues,CAS No. 2034484-85-8 may emerge as a lead compound or inspire new analogs with improved pharmacological properties.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量